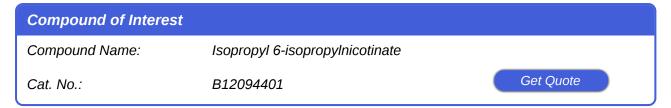


# Isopropyl 6-isopropylnicotinate: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **Isopropyl 6-isopropylnicotinate**. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed experimental protocols for determining these key physicochemical properties, based on established methodologies for similar nicotinic acid esters.

# **Physicochemical Properties**

A summary of the known physicochemical properties of **Isopropyl 6-isopropylnicotinate** is presented below.



Property	Value	Source
Molecular Formula	C10H13NO2	-
Molecular Weight	179.22 g/mol	-
CAS Number	553-60-6	[1]
Appearance	Colorless liquid (presumed)	-
Density	1.066 g/mL at 25 °C	[2]
Water Solubility (Calculated)	Log10WS = -2.43 (approx. 0.61 g/L)	[3]
LogP (Calculated)	1.6	[1]

# Solubility Profile Aqueous Solubility

The aqueous solubility of **Isopropyl 6-isopropylnicotinate** is predicted to be low. A calculated Log10 of water solubility (Log10WS) is -2.43, which corresponds to an approximate solubility of 0.61 grams per liter.

## **Organic Solvent Solubility**

While specific quantitative data is not readily available, **Isopropyl 6-isopropylnicotinate** is expected to be soluble in a range of organic solvents. Qualitative information for similar nicotinic acid esters suggests solubility in solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Table of Expected Qualitative Solubility:



Solvent	Expected Solubility
Ethanol	Soluble
Methanol	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Acetone	Soluble
Acetonitrile	Likely Soluble
Dichloromethane	Likely Soluble

# Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in various solvents.[4][5][6][7][8]

Objective: To determine the equilibrium solubility of **Isopropyl 6-isopropylnicotinate** in selected aqueous and organic solvents at a controlled temperature.

#### Materials:

- · Isopropyl 6-isopropylnicotinate
- Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone)
- Volumetric flasks
- Analytical balance
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μm)



 High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

#### Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of Isopropyl 6-isopropylnicotinate to a series of vials, each containing a known volume of a specific solvent.
  - Seal the vials to prevent solvent evaporation.
- · Equilibration:
  - Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
  - Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- Sample Collection and Preparation:
  - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
  - Carefully withdraw a clear aliquot of the supernatant using a syringe.
  - Filter the aliquot through a 0.22 μm syringe filter to remove any undissolved particles.
- Quantification:
  - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
  - Analyze the concentration of Isopropyl 6-isopropylnicotinate in the diluted samples using a validated HPLC method.
- Calculation:



 Calculate the solubility of Isopropyl 6-isopropylnicotinate in each solvent based on the measured concentration and the dilution factor.



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Caption: Workflow for Solubility Determination via the Shake-Flask Method.

## **Stability Profile**

The stability of **Isopropyl 6-isopropylnicotinate** is crucial for its handling, storage, and formulation. The primary degradation pathway for nicotinic acid esters is hydrolysis.

### **Hydrolytic Stability**

Esters of nicotinic acid are known to undergo hydrolysis, which can be catalyzed by both acids and bases.[9] The rate of hydrolysis is expected to be pH-dependent, with increased degradation rates at low and high pH values.

**Expected Degradation Pathway:** 

**Isopropyl 6-isopropylnicotinate** --(H<sub>2</sub>O, H<sup>+</sup> or OH<sup>-</sup>)--> 6-isopropylnicotinic acid + Isopropanol

### **Experimental Protocol for Forced Degradation Studies**

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11][12]

Objective: To investigate the degradation of **Isopropyl 6-isopropylnicotinate** under various stress conditions.



#### Materials:

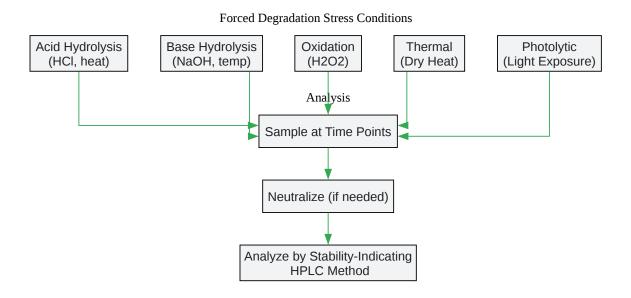
- Isopropyl 6-isopropylnicotinate
- Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
- Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) solution (e.g., 3%)
- Temperature-controlled oven
- Photostability chamber
- Validated stability-indicating HPLC method

#### Procedure:

- Acid Hydrolysis:
  - Dissolve Isopropyl 6-isopropylnicotinate in a solution of HCl.
  - Incubate at an elevated temperature (e.g., 60 °C) for a defined period.
  - Withdraw samples at various time points, neutralize, and analyze by HPLC.
- Base Hydrolysis:
  - Dissolve Isopropyl 6-isopropylnicotinate in a solution of NaOH.
  - Incubate at room temperature or a slightly elevated temperature for a defined period.
  - Withdraw samples at various time points, neutralize, and analyze by HPLC.
- Oxidative Degradation:
  - Dissolve **Isopropyl 6-isopropylnicotinate** in a solution of H<sub>2</sub>O<sub>2</sub>.
  - Keep at room temperature for a defined period.



- Analyze samples by HPLC.
- Thermal Degradation:
  - Expose solid Isopropyl 6-isopropylnicotinate to dry heat in an oven (e.g., 80 °C) for a defined period.
  - Dissolve samples at various time points and analyze by HPLC.
- Photolytic Degradation:
  - Expose a solution of Isopropyl 6-isopropylnicotinate to light in a photostability chamber according to ICH Q1B guidelines.
  - Analyze samples at various time points by HPLC. A dark control should be run in parallel.



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Caption: Experimental Workflow for Forced Degradation Studies.

## **Development of a Stability-Indicating HPLC Method**

A crucial aspect of stability testing is the use of a validated analytical method that can separate the parent compound from its degradation products.[10][11][12][13]

Objective: To develop an HPLC method capable of resolving **Isopropyl 6-isopropylnicotinate** from all potential process-related impurities and degradation products.

#### Typical HPLC Parameters:

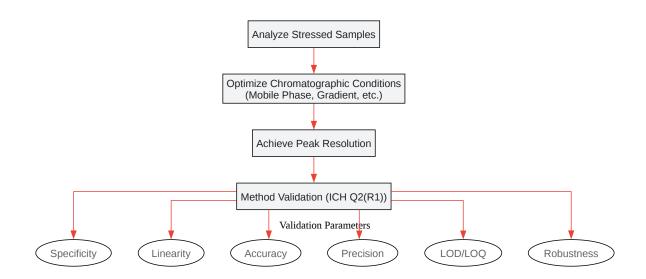
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (determined by UV scan of the compound).
- Column Temperature: Controlled, e.g., 30 °C.

#### Method Development and Validation:

- Method Development:
  - Analyze stressed samples from the forced degradation studies.
  - Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation of all peaks.
- Method Validation (according to ICH Q2(R1) guidelines):
  - Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.



- Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response.
- Accuracy: Determine the closeness of the test results obtained by the method to the true value.
- Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
- Robustness: Evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.





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Caption: Logical Flow for Stability-Indicating HPLC Method Development.

## **Summary and Recommendations**

The available data on **Isopropyl 6-isopropylnicotinate** is limited, necessitating experimental determination of its solubility and stability profiles for any drug development program. The provided protocols offer a starting point for these investigations. It is anticipated that the compound will exhibit low aqueous solubility and will be susceptible to hydrolysis, particularly at non-neutral pH. A validated stability-indicating HPLC method is paramount for accurate assessment of its stability. Further studies on solid-state stability and compatibility with excipients would be necessary for formulation development.

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